chemical structure and properties of 6-Bromo-7-chloro-1,2-benzothiazole
chemical structure and properties of 6-Bromo-7-chloro-1,2-benzothiazole
6-Bromo-7-chloro-1,2-benzothiazole: Structural Profiling, Synthetic Methodologies, and Applications in Drug Discovery
Executive Summary
As a Senior Application Scientist in early-stage drug discovery and chemical development, navigating the chemical space of halogenated heterocycles requires a rigorous understanding of both structural electronics and synthetic viability. 6-Bromo-7-chloro-1,2-benzothiazole (CAS: 1427447-75-3), also known as 6-bromo-7-chlorobenzo[d]isothiazole, represents a highly specialized, di-halogenated bicyclic scaffold. The 1,2-benzothiazole (benzo[d]isothiazole) core is a privileged structure in medicinal chemistry, frequently utilized as a bioisostere for indoles and benzisoxazoles. The specific 6-bromo and 7-chloro substitution pattern provides an orthogonal reactivity profile, allowing for highly chemoselective downstream functionalization—a critical requirement for building complex active pharmaceutical ingredients (APIs) and agrochemicals.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, field-proven synthetic methodologies, and step-by-step experimental protocols designed as self-validating systems for researchers.
Structural & Physicochemical Profiling
The strategic placement of halogens on the benzo[d]isothiazole core fundamentally alters its electronic landscape. The 1,2-thiazole ring is inherently electron-withdrawing. The addition of a 7-chloro group exerts a strong inductive (-I) effect, further depleting electron density from the carbocyclic ring, which stabilizes the molecule against oxidative degradation. Concurrently, the 6-bromo substituent serves as a prime handle for transition-metal-catalyzed cross-coupling.
The differential bond dissociation energies (BDE) between the C-Br bond (~68 kcal/mol) and the C-Cl bond (~81 kcal/mol) dictate the molecule's chemoselectivity. Palladium-catalyzed reactions will preferentially undergo oxidative addition at the C6-Br bond, leaving the C7-Cl bond intact for subsequent, orthogonal derivatization.
Quantitative Data Summary
Below is the consolidated physicochemical profile of 6-Bromo-7-chloro-1,2-benzothiazole, essential for predicting pharmacokinetic behavior (e.g., Lipinski's Rule of Five compliance) [1].
| Property | Value | Clinical/Chemical Significance |
| CAS Number | 1427447-75-3 | Unique registry identifier for procurement and compliance. |
| Molecular Formula | C₇H₃BrClNS | Defines the di-halogenated heteroaromatic system. |
| Molecular Weight | 248.53 g/mol | Highly efficient ligand efficiency (LE) metric potential. |
| Exact Mass | 246.88581 Da | Target mass for high-resolution mass spectrometry (HRMS). |
| XLogP3-AA | 3.6 | Indicates moderate-to-high lipophilicity; excellent membrane permeability. |
| Topological Polar Surface Area (TPSA) | 41.1 Ų | Optimal for blood-brain barrier (BBB) penetration if required. |
| Hydrogen Bond Acceptors | 2 (N, S) | Capable of interacting with kinase hinge regions or GPCR pockets. |
| Hydrogen Bond Donors | 0 | Reduces desolvation penalties during target binding. |
Synthetic Methodologies & Mechanistic Causality
The synthesis of highly functionalized benzo[d]isothiazoles historically relied on harsh, multi-step routes utilizing toxic reagents. However, modern green chemistry approaches have revolutionized this pathway [3]. To synthesize the 6-bromo-7-chloro-1,2-benzothiazole core, the most robust and atom-economical method is the CuBr₂-catalyzed annulation of 2-bromo-N-arylbenzimidamides with elemental sulfur (S₈) [2].
Causality of the Protocol: We select CuBr₂ and elemental sulfur over traditional electrophilic sulfur reagents (like SOCl₂) because it prevents the premature dehalogenation of the 6-Br and 7-Cl groups. In the presence of a base (t-BuONa) and a copper catalyst, a single-electron transfer (SET) process generates a reactive sulfur radical anion from S₈. This intermediate selectively undergoes oxidative cyclization with the amidine precursor. The reaction is driven thermodynamically by the expulsion of ammonia and the formation of the stable, aromatic 1,2-thiazole ring.
Fig 1: CuBr₂-catalyzed annulation pathway for 1,2-benzothiazole core formation.
Reactivity and Derivatization Workflow
Once the 6-bromo-7-chloro-1,2-benzothiazole core is isolated, it serves as a versatile linchpin for drug discovery. The causality behind its reactivity lies in the chemoselective activation of the C-Br bond. By utilizing bulky, electron-rich phosphine ligands (e.g., dppf or XPhos), palladium catalysts can be tuned to exclusively target the 6-position.
Fig 2: Chemoselective palladium-catalyzed derivatization at the 6-bromo position.
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. TLC and LC-MS checkpoints are embedded to confirm intermediate formation before proceeding.
Protocol A: Synthesis of the 1,2-Benzothiazole Core via Cu-Catalyzed Annulation
Adapted from the methodology by Wang et al. [2]
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Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the specific 2-bromo-3-chloro-4-bromobenzimidamide precursor (0.2 mmol), elemental sulfur powder (S₈, 1.0 mmol), CuBr₂ (10 mol %), and sodium tert-butoxide (t-BuONa, 3.0 equiv).
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Solvent Addition: Evacuate and backfill the tube with N₂ (3 cycles). Add anhydrous N,N-dimethylformamide (DMF, 1.0 mL) and H₂O (5.0 equiv) via syringe. Causality: Trace water is critical here to facilitate the proton transfer steps during the amidine cyclization.
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Reaction: Seal the tube and heat the mixture at 135 °C in an oil bath for 3 hours.
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Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Look for the target mass [M+H]⁺ at m/z ~248.
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Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), and wash with brine (3 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude residue by silica gel flash chromatography (eluent: petroleum ether/ethyl acetate) to afford pure 6-bromo-7-chloro-1,2-benzothiazole.
Protocol B: Chemoselective Suzuki-Miyaura Coupling at the 6-Position
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Setup: To a microwave vial, add 6-bromo-7-chloro-1,2-benzothiazole (1.0 equiv), an aryl boronic acid (1.1 equiv), Pd(dppf)Cl₂ (5 mol %), and K₂CO₃ (2.0 equiv).
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Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).
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Reaction: Seal the vial and heat at 90 °C for 4 hours. Causality: The temperature is kept strictly at 90 °C to prevent over-activation and subsequent coupling at the 7-chloro position.
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Workup & Isolation: Filter through a pad of Celite, extract with dichloromethane, and purify via reverse-phase HPLC.
References
- Guidechem. "6-bromo-7-chloro-1,2-benzothiazole 1427447-75-3 wiki - Guidechem." Guidechem Chemical Database.
- Wang, Q., Xiao, F., Huang, Z., Mao, G., & Deng, G.-J. "CuBr2-Catalyzed Annulation of 2-Bromo-N-Arylbenzimidamide with Se/S8 Powder for the Synthesis of Benzo[d]isoselenazole and Benzo[d]isothiazole." The Journal of Organic Chemistry, ACS Publications, 2023.
- Ivanova, Y. et al. "Synthesis of benzo[d]isothiazoles: an update." Arkivoc, KU Leuven Lirias, 2024.
